4-(2,2-Dimethoxypropyl)-1,2-dimethoxybenzene
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Overview
Description
4-(2,2-Dimethoxypropyl)-1,2-dimethoxybenzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with two methoxy groups and a 2,2-dimethoxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethoxypropyl)-1,2-dimethoxybenzene typically involves the reaction of 1,2-dimethoxybenzene with 2,2-dimethoxypropane in the presence of an acid catalyst. The reaction proceeds through the formation of a carbocation intermediate, which then undergoes electrophilic aromatic substitution to yield the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, with optimizations for scale-up. The process involves mixing 1,2-dimethoxybenzene and 2,2-dimethoxypropane in a reactor, followed by the addition of an acid catalyst. The reaction mixture is then heated to promote the formation of the product, which is subsequently purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dimethoxypropyl)-1,2-dimethoxybenzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,2-Dimethoxypropyl)-1,2-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 4-(2,2-Dimethoxypropyl)-1,2-dimethoxybenzene involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s reactivity and binding affinity. The 2,2-dimethoxypropyl group can also undergo hydrolysis to form reactive intermediates that can further interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethoxypropane: Used as a reagent in organic synthesis.
1,2-Dimethoxybenzene: A precursor in the synthesis of various organic compounds.
2,2-Dimethoxy-2-phenylacetophenone: A photoinitiator used in polymerization reactions .
Uniqueness
4-(2,2-Dimethoxypropyl)-1,2-dimethoxybenzene is unique due to the presence of both methoxy and 2,2-dimethoxypropyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in organic synthesis and material science .
Properties
CAS No. |
90176-88-8 |
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Molecular Formula |
C13H20O4 |
Molecular Weight |
240.29 g/mol |
IUPAC Name |
4-(2,2-dimethoxypropyl)-1,2-dimethoxybenzene |
InChI |
InChI=1S/C13H20O4/c1-13(16-4,17-5)9-10-6-7-11(14-2)12(8-10)15-3/h6-8H,9H2,1-5H3 |
InChI Key |
QAWLQJBFALIAPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)(OC)OC |
Origin of Product |
United States |
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